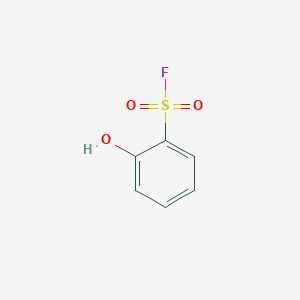

2-Hydroxybenzene-1-sulfonyl fluoride

Description

Overview of Sulfonyl Fluorides as Chemically Reactive Platforms

Sulfonyl fluorides are a class of organic compounds characterized by a sulfonyl fluoride (B91410) group (-SO₂F) attached to an alkyl or aryl substituent. What makes these compounds particularly compelling is their unique balance of stability and reactivity. rsc.orgresearchgate.net The sulfur-fluorine (S-F) bond is exceptionally robust, rendering sulfonyl fluorides stable to hydrolysis, resistant to reduction and oxidation, and generally inert under many standard reaction conditions. acs.orgnih.govresearchgate.net

Despite this inherent stability, the sulfur atom in the sulfonyl fluoride moiety is highly electrophilic and can be "activated" to react with a wide range of nucleophiles. This reactivity is harnessed in what is now famously known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept championed by Nobel laureate K. Barry Sharpless. scripps.eduuga.edu SuFEx is celebrated as a next-generation "click chemistry" reaction, a term designated for reactions that are modular, high-yielding, and generate only inoffensive byproducts. nih.gov This dual nature—stability for storage and handling, coupled with potent, triggerable reactivity—positions sulfonyl fluorides as powerful tools for chemists.

Historical Context and Evolution of Sulfur(VI) Fluoride Chemistry

The journey of sulfur(VI) fluoride compounds in science did not begin with click chemistry. Their history dates back to the 1920s and 1930s, where they were initially investigated for applications as dyes and pesticides. nih.govacs.org A resurgence of interest occurred in the 1960s when sulfonyl fluorides, such as phenylmethylsulfonyl fluoride (PMSF), were recognized as effective inhibitors of serine proteases, marking their entry into the realm of chemical biology. nih.govnih.gov

However, the modern era for these compounds was unequivocally launched in 2014 when Sharpless and colleagues identified SuFEx as a nearly perfect click reaction. scripps.edunih.gov This paradigm shift transformed sulfonyl fluorides from niche reagents into versatile connectors for molecular construction. The development of SuFEx chemistry has since spurred extensive research into the synthesis and application of a vast array of sulfonyl fluoride-containing molecules. nih.govresearchgate.net

Significance of Aryl Sulfonyl Fluorides in Organic Synthesis and Chemical Biology

The impact of aryl sulfonyl fluorides is felt across multiple scientific domains, primarily in organic synthesis and chemical biology.

In Organic Synthesis: Aryl sulfonyl fluorides are pivotal intermediates. researchgate.net Their reaction with nucleophiles like phenols and amines provides reliable routes to synthesize sulfonate esters and sulfonamides, respectively—structural motifs prevalent in pharmaceuticals. organic-chemistry.org Beyond the classic SuFEx reaction, aryl sulfonyl fluorides have been shown to participate in transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds, a fundamental transformation in organic chemistry. researchgate.net Their predictable reactivity makes them ideal for the late-stage functionalization of complex molecules. mdpi.com

In Chemical Biology and Drug Discovery: The sulfonyl fluoride moiety has been described as a "privileged warhead" for covalent drug design. rsc.orgrsc.org While traditional covalent inhibitors primarily target cysteine residues, sulfonyl fluorides expand the druggable proteome by their ability to form stable covalent bonds with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), and histidine. rsc.orguga.eduenamine.nettandfonline.com This multi-targeting capability has enabled the development of highly specific chemical probes to study protein function and potent inhibitors for challenging drug targets, such as those involved in protein-protein interactions. nih.govacs.orgnih.gov

Contextualizing 2-Hydroxybenzene-1-sulfonyl Fluoride within the Class of Hydroxy-Substituted Aryl Sulfonyl Fluorides

This compound belongs to the important subclass of hydroxy-substituted aryl sulfonyl fluorides. The presence of a hydroxyl (-OH) group on the aromatic ring introduces another layer of chemical functionality that can significantly influence the compound's properties and reactivity. The position of this hydroxyl group is critical.

In this compound, the hydroxyl group is positioned ortho to the sulfonyl fluoride group. This proximity can lead to several unique effects:

Intramolecular Hydrogen Bonding: The hydroxyl proton can form a hydrogen bond with one of the sulfonyl oxygens or the fluorine atom. This interaction can modulate the electronic properties and conformation of the sulfonyl fluoride group, potentially altering its reactivity.

Modulated Reactivity: The electron-donating nature of the hydroxyl group can influence the electrophilicity of the sulfur center. Furthermore, the hydroxyl group itself is a nucleophile and can participate in reactions, either intramolecularly or as a handle for further derivatization.

Chelation and Directed Reactions: The ortho-hydroxy-sulfonyl fluoride arrangement can act as a chelating group for metal catalysts, directing subsequent reactions to specific positions on the molecule.

Biological Activity: In a biological context, the hydroxyl group can serve as a critical hydrogen bond donor or acceptor, enhancing the binding affinity and selectivity of the molecule for its protein target. nih.gov For example, the reactivity of sulfonyl fluorides toward tyrosine residues in proteins is often enhanced by nearby basic residues that deprotonate the phenol (B47542). nih.govnih.gov

Compounds like 4-hydroxybenzenesulfonyl fluoride and other substituted analogs are available and utilized in research, underscoring the synthetic accessibility and importance of this class of molecules. bldpharm.comchemscene.com The specific placement of the hydroxyl group in the 2-position provides a unique structural motif, offering distinct opportunities for designing molecules with tailored reactivity and biological function.

Interactive Data Table: Reactivity of Aryl Sulfonyl Fluorides

| Nucleophile | Bond Formed | Application Area |

| Phenols/Alcohols | S-O (Sulfonate Ester) | Organic Synthesis, Polymer Chemistry |

| Amines | S-N (Sulfonamide) | Medicinal Chemistry, Organic Synthesis |

| Thiols | S-S (Thiosulfonate) | Chemical Biology |

| Carbanions | S-C (Sulfone) | Organic Synthesis |

| Amino Acid Residues (Tyr, Lys, Ser, etc.) | S-O, S-N | Chemical Biology, Covalent Drug Discovery |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOXQXBDBLELRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71517-69-6 | |

| Record name | 2-hydroxybenzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Hydroxybenzene 1 Sulfonyl Fluoride and Its Analogues

Strategies for Sulfonyl Fluoride (B91410) Moiety Installation on Phenolic Scaffolds

The introduction of a sulfonyl fluoride group onto a phenol (B47542) ring requires methods that are tolerant of the acidic phenolic proton and the nucleophilic character of the hydroxyl group. Modern synthetic strategies have evolved to address these challenges, offering milder and more efficient routes compared to traditional methods.

Modern Approaches to Sulfonyl Chloride-to-Fluoride Conversion in the Presence of Hydroxyl Groups

The conversion of sulfonyl chlorides to sulfonyl fluorides is a fundamental and widely used method for accessing this functional group. nih.gov However, the presence of a hydroxyl group on the aromatic ring necessitates careful selection of reagents and reaction conditions to avoid unwanted side reactions, such as intermolecular condensation or reaction at the hydroxyl group.

Recent advancements have focused on the use of mild and efficient fluorinating agents. Aqueous potassium bifluoride (KHF2) has been shown to be highly effective for this transformation. nih.gov The reaction is often carried out in a biphasic system or in solvents that can accommodate both the organic substrate and the inorganic fluoride salt. This method is particularly advantageous as it is cost-effective and environmentally benign. The general mechanism involves a nucleophilic substitution of the chloride with fluoride.

Key considerations for this conversion on phenolic scaffolds include:

pH control: Maintaining a slightly acidic pH can help to suppress the deprotonation of the phenol, thereby reducing its nucleophilicity and preventing it from participating in side reactions. nih.gov

Fluoride Source: While various fluoride sources can be used, KHF2 and potassium fluoride (KF) are commonly employed. organic-chemistry.orgmdpi.com The choice of fluoride salt and the presence of phase-transfer catalysts can significantly influence the reaction efficiency.

Solvent System: Biphasic solvent systems, such as water/acetone or water/acetonitrile (B52724), can facilitate the interaction between the sulfonyl chloride and the fluoride salt. organic-chemistry.org

| Fluorinating Agent | Solvent System | Typical Temperature (°C) | Key Advantages |

| KHF2 (aq) | Biphasic (e.g., THF/water) | Room Temperature | Mild conditions, high yields, cost-effective. nih.gov |

| KF | Acetonitrile with crown ether | Room Temperature | High efficiency, good for substrates with sensitive groups. mdpi.com |

| Et3N·3HF | Dichloromethane/DMSO | Not specified | Used in electrochemical synthesis from sulfonyl hydrazides. |

This table presents generalized conditions for the conversion of aryl sulfonyl chlorides to aryl sulfonyl fluorides, which can be adapted for hydroxyl-substituted analogues.

Direct Fluorosulfonylation Reactions

Direct fluorosulfonylation offers a more atom-economical approach by installing the -SO2F group in a single step, bypassing the need for the synthesis and isolation of sulfonyl chloride intermediates. This is particularly relevant for phenolic substrates where the hydroxyl group can direct the regioselectivity of the reaction.

One prominent method involves the use of sulfuryl fluoride (SO2F2) gas in the presence of a base. researchgate.net The reaction of phenols with SO2F2 typically yields aryl fluorosulfates (-OSO2F), which can then be rearranged to the desired aryl sulfonyl fluorides under certain conditions, although direct C-sulfonylation is also possible. researchgate.netresearchgate.net The use of organocatalysts can promote the reaction of phenols with SO2F2 to produce aryl fluorosulfates in high yields. researchgate.net

Another approach is the reaction of phenols with a pre-formed fluorosulfonylating agent. For instance, a fluorosulfuryl imidazolium (B1220033) salt has been used for the fluorosulfonylation of phenols. researchgate.net Additionally, direct fluorosulfurylation of phenols has been reported using an in situ generated [18F]FSO2+ transfer agent, which is particularly relevant for radiolabeling applications. plu.mx

Electrochemical Synthesis Protocols

Electrochemical methods provide a green and efficient alternative for the synthesis of sulfonyl fluorides, often avoiding the need for harsh oxidants or catalysts. nih.govacs.org These techniques can be applied to the synthesis of 2-Hydroxybenzene-1-sulfonyl fluoride from appropriate precursors.

Oxidative Coupling of Thiols and Disulfides

A significant advancement in electrochemical synthesis is the direct conversion of thiols and disulfides into sulfonyl fluorides. nih.govacs.org This method involves the anodic oxidation of a thiophenol or a diphenyl disulfide in the presence of a fluoride source, such as potassium fluoride. nih.govacs.org For the synthesis of this compound, 2-mercaptophenol (B73258) or its corresponding disulfide would be the starting material.

The reaction is typically carried out in a biphasic solvent system, such as acetonitrile and aqueous HCl, using inexpensive graphite (B72142) and stainless steel electrodes. nih.gov The process is believed to proceed through the formation of a disulfide intermediate, which is then further oxidized and fluorinated. acs.org The presence of pyridine (B92270) can be beneficial, potentially acting as an electron mediator or a phase transfer catalyst. nih.govacs.org

| Starting Material | Electrode System | Electrolyte/Fluoride Source | Key Features |

| Thiophenols | Graphite (anode) / Stainless Steel (cathode) | KF / Pyridine / HCl | Mild conditions, broad substrate scope, environmentally benign. nih.govacs.org |

| Disulfides | Graphite (anode) / Stainless Steel (cathode) | KF / Pyridine / HCl | Avoids use of volatile and odorous thiols. nih.gov |

This table outlines general conditions for the electrochemical synthesis of aryl sulfonyl fluorides from thiols and disulfides.

Anodic Oxidation in Aryl Sulfonyl Fluoride Formation

Anodic oxidation is the key step in the electrochemical synthesis from thiols and disulfides. The process involves the removal of electrons from the sulfur-containing starting material at the anode. Kinetic experiments suggest a rapid conversion of the thiol to the corresponding disulfide, which is then consumed to form the sulfonyl fluoride. conicet.gov.ar The main byproduct is typically the corresponding sulfonic acid, formed either by further oxidation or hydrolysis of the sulfonyl fluoride. nih.govacs.org Traces of sulfenyl fluoride and sulfinyl fluoride intermediates have been observed, though they are generally unstable and not isolated. nih.govacs.org

Metal-Catalyzed and Photocatalytic Synthesis Pathways

In recent years, metal-catalyzed and photocatalytic methods have emerged as powerful tools for the synthesis of aryl sulfonyl fluorides, offering novel reaction pathways and functional group tolerance. nih.govnih.govresearchgate.net

Metal-catalyzed approaches often involve the cross-coupling of aryl halides or their equivalents with a sulfur dioxide source and a fluorinating agent. For example, palladium-catalyzed reactions of aryl bromides with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and an electrophilic fluorinating reagent can yield aryl sulfonyl fluorides. mdpi.comnih.gov The application of these methods to phenolic substrates would require careful optimization to ensure compatibility with the hydroxyl group. More recently, an iron-catalyzed fluorosulfonylation of alkenes has been developed, showcasing the potential of earth-abundant metals in these transformations. acs.orgnih.gov

Photocatalytic methods provide a mild and efficient means to generate sulfonyl radicals, which can then be trapped with a fluorine source. nih.govresearchgate.net These reactions are typically carried out at room temperature under visible light irradiation. For instance, the photocatalytic synthesis of alkyl sulfonyl fluorides from organotrifluoroborates and boronic acid pinacol (B44631) esters has been reported. nih.gov An organophotocatalytic fluorosulfonylation of diaryliodonium salts has also been developed. nih.gov The extension of these methods to phenolic substrates could provide a valuable route to this compound, although the direct application has yet to be extensively reported.

| Method | Catalyst | Starting Materials | Key Advantages |

| Palladium-Catalyzed Cross-Coupling | PdCl2(AmPhos)2 | Aryl bromide, DABSO, NFSI | One-pot, two-step procedure. mdpi.comnih.gov |

| Iron-Catalyzed Fluorosulfonylation | Fe catalyst | Alkenes, Na2S2O4, NFSI | Utilizes an inexpensive and environmentally friendly SO2 source. acs.orgnih.gov |

| Organophotocatalysis | Organic Dye | Diaryliodonium salt, DABSO, KHF2 | Mild conditions, radical-based mechanism. nih.gov |

This table summarizes selected metal-catalyzed and photocatalytic methods for the synthesis of aryl sulfonyl fluorides.

Transition-Metal-Catalyzed Approaches (e.g., Bi-catalyzed methods)

Transition-metal catalysis provides powerful tools for the construction of C-S bonds and subsequent fluorination to yield aryl sulfonyl fluorides. While palladium has been a workhorse in this area, recent developments have highlighted the utility of other metals like bismuth.

A notable advancement is the bismuth(III)-catalyzed synthesis of (hetero)aryl sulfonyl fluorides from the corresponding boronic acids. nih.govacs.orgnih.gov This redox-neutral approach mimics the elementary steps of transition metal catalysis without altering the Bi(III) oxidation state. acs.orgorganic-chemistry.org The proposed catalytic cycle begins with a transmetalation step between the organobismuth catalyst and an aryl boronic acid. nih.govacs.org This is followed by the insertion of sulfur dioxide (SO₂) into the bismuth-carbon bond, forming a key bismuth sulfinate intermediate. nih.govresearchgate.net Subsequent oxidation of the sulfur(IV) center, often with an oxidant like Selectfluor, yields the final aryl sulfonyl fluoride and regenerates the active Bi(III) catalyst. organic-chemistry.org This methodology demonstrates excellent yields and a wide tolerance for various functional groups. nih.govnih.govresearchgate.net

Palladium catalysis has also been instrumental in synthesizing aryl sulfonyl fluorides from different precursors. One approach involves the palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. dntb.gov.ua Another established method is the palladium-catalyzed sulfonylation of aryl bromides using a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), followed by an in-situ electrophilic fluorination to produce the desired sulfonyl fluoride. Similarly, aryl iodides can be converted to aryl sulfonyl fluorides via palladium catalysis with Selectfluor as the fluorine source.

Recent research has also explored iron catalysis for the fluorosulfonylation of alkenes, which generates alkyl sulfonyl fluorides. acs.org This method utilizes Na₂S₂O₄ as both an SO₂ source and a reductant, showcasing the expanding role of transition metals in synthesizing diverse sulfonyl fluorides. acs.org

Photoinduced Fluorosulfonylation Reactions

Visible-light photoredox catalysis has emerged as a mild and efficient strategy for synthesizing aryl sulfonyl fluorides. These methods leverage the ability of photocatalysts to initiate radical processes under gentle conditions, often at room temperature. A variety of starting materials can be employed in these transformations.

One effective metal-free approach utilizes aryl diazonium salts as precursors. nih.gov Under organo-photoredox conditions, these salts react with a sulfur dioxide source, such as DABSO, to generate an aryl sulfonyl radical intermediate, which is then trapped by a fluoride source to afford the aryl sulfonyl fluoride. nih.gov This method is noted for its broad functional group tolerance. nih.gov

Arylazo sulfones have also been used as starting materials in visible-light-mediated syntheses. dntb.gov.uaresearchgate.net In this process, K₂S₂O₅ serves as the sulfonyl source and N-fluorobenzenesulfonimide (NFSI) acts as the fluorinating agent. dntb.gov.ua Another innovative strategy involves the visible-light-mediated fluorosulfonylation of thianthrenium salts, using DABSO as the SO₂ source and potassium bifluoride (KHF₂) as an inexpensive fluorine source. tandfonline.com This protocol proceeds through a radical sulfur dioxide insertion and fluorination pathway and is characterized by its operational simplicity and high functional group tolerance under mild conditions. tandfonline.com The development of these photoinduced methods provides sustainable and efficient alternatives for constructing the sulfonyl fluoride moiety. nih.gov

Radical-Mediated Synthesis of Aryl Sulfonyl Fluorides

Radical chemistry offers a distinct and powerful avenue for the synthesis of sulfonyl fluorides. These methods typically involve the generation of a sulfonyl radical (RSO₂•) which is then captured by a fluorine atom source.

A catalyst-free approach involves the fluorination of sulfonyl hydrazides using Selectfluor in water. This reaction is believed to proceed through the formation of a sulfonyl radical upon the liberation of nitrogen gas, which then rapidly combines with a fluorine atom from Selectfluor to generate the sulfonyl fluoride. This method is attractive due to its mild conditions and broad substrate scope.

Photoredox catalysis is also a primary tool for initiating radical fluorosulfonylation reactions. For instance, the photoredox-catalyzed radical fluorosulfonylation of allyl sulfones provides a direct, one-step route to allyl sulfonyl fluorides, compounds that traditionally require multi-step syntheses. rsc.org More recently, radical hydro-fluorosulfonylation of unactivated alkenes and alkynes has been achieved using a redox-active fluorosulfonyl radical precursor, providing access to aliphatic and alkenyl sulfonyl fluorides, respectively. researchgate.net These radical-based strategies are expanding the toolbox for creating diverse sulfonyl fluoride-containing molecules.

Functional Group Tolerance and Substrate Scope in this compound Synthesis

A significant advantage of modern synthetic methodologies for aryl sulfonyl fluorides is their remarkable tolerance for a wide array of functional groups. This is crucial for the synthesis of complex molecules like derivatives of this compound, allowing for late-stage functionalization without the need for extensive protecting group strategies.

The bismuth-catalyzed conversion of aryl boronic acids, for example, is compatible with numerous sensitive functionalities. nih.govacs.orgresearchgate.net Boronic acids featuring silyl (B83357) (SiMe₃), vinyl, alkynyl, formyl, and ester groups are successfully converted to their corresponding sulfonyl fluorides in moderate to good yields. nih.gov Furthermore, the protocol tolerates benzylic ethers and both N-Ms and N-Boc protected anilines. nih.gov

Similarly, photoinduced and radical-mediated reactions exhibit broad substrate compatibility. The visible-light-mediated synthesis from aryl diazonium salts accommodates both electron-rich and electron-poor aryl systems. nih.gov The photoredox-catalyzed fluorosulfonylation of allyl sulfones also shows good functional group tolerance. rsc.org This high degree of compatibility underscores the utility of these advanced methods in modern organic synthesis, enabling the construction of a diverse library of sulfonyl fluoride analogues.

Table 1: Comparison of Catalytic Methods for Aryl Sulfonyl Fluoride Synthesis

| Method | Catalyst / Mediator | Precursor | SO₂ Source | Fluoride Source | Key Features |

| Bi-Catalysis | Organobismuth(III) Complex | (Hetero)aryl Boronic Acid | SO₂ (gas) | Selectfluor | Redox-neutral, wide functional group tolerance |

| Photoinduced | Organic Photocatalyst | Aryl Diazonium Salt | DABSO | Nucleophilic Fluoride | Metal-free, mild conditions |

| Photoinduced | [Ru(bpy)₃]²⁺ or similar | Thianthrenium Salt | DABSO | KHF₂ | Operationally simple, uses inexpensive fluoride source |

| Radical-Mediated | None (Catalyst-free) | Sulfonyl Hydrazide | N/A | Selectfluor | Mild conditions, performed in water |

Stereoselective Synthesis of Substituted Vinyl Sulfonyl Fluorides (Related Structural Motifs)

While the synthesis of aryl sulfonyl fluorides is a primary focus, related structural motifs such as vinyl sulfonyl fluorides are also of significant interest. The development of stereoselective methods to access these compounds is a key challenge.

Recent advances in radical chemistry have provided a solution. A photoredox-catalyzed radical hydro-fluorosulfonylation of alkynes has been developed that affords valuable vinyl sulfonyl fluoride products with high Z-selectivity. researchgate.net This is particularly noteworthy because the Z-isomers are often thermodynamically less stable and more challenging to synthesize compared to their E-isomer counterparts. researchgate.net This method uses a redox-active fluorosulfonyl radical precursor and can be applied to the late-stage modification of complex molecules. researchgate.net

Furthermore, the direct radical fluorosulfonylation of di- and tri-substituted olefins has been shown to be an effective method for preparing multi-substituted vinyl sulfonyl fluorides. nih.gov These stereoselective and regioselective radical reactions significantly broaden the accessibility of structurally defined vinyl sulfonyl fluorides, which are important building blocks in organic synthesis and materials science.

Fundamental Reactivity and Mechanistic Investigations of 2 Hydroxybenzene 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry in Aryl Sulfonyl Fluoride Systems

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click chemistry reactions, valued for its efficiency, selectivity, and the stability of the resulting linkages. bldpharm.commonash.edu This chemistry is centered on the unique properties of the sulfur(VI)-fluorine (S(VI)-F) bond found in compounds like 2-hydroxybenzene-1-sulfonyl fluoride. Aryl sulfonyl fluorides serve as versatile electrophilic hubs that, under specific activation, can connect with a wide array of nucleophiles. nih.govsigmaaldrich.com

The foundation of SuFEx chemistry lies in the distinctive balance between the stability and reactivity of the S(VI)-F bond. sigmaaldrich.com This bond is exceptionally robust and resistant to common chemical conditions, including oxidation, reduction, and thermolysis. bldpharm.comnih.gov The high homolytic bond dissociation energy of the S–F bond in sulfuryl fluoride (SO₂F₂) is approximately 90.5 kcal/mol, significantly greater than that of the S–Cl bond in sulfuryl chloride (SO₂Cl₂) at around 46 kcal/mol, contributing to its notable stability. bldpharm.com

Despite this inertness, the sulfur atom in a sulfonyl fluoride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. nih.gov This latent reactivity can be harnessed under specific catalytic conditions, allowing the S-F bond to engage in exchange reactions with nucleophiles. nih.gov

The primary driving forces for SuFEx reactions are both kinetic and thermodynamic:

Nucleophilic Attack: The high partial positive charge on the sulfur(VI) center makes it an attractive target for nucleophiles. nih.gov

Stable Leaving Group: The reaction is propelled forward by the departure of the fluoride ion, which is subsequently stabilized. In reactions involving silyl-protected nucleophiles (e.g., silyl (B83357) ethers), the formation of the exceptionally strong silicon-fluorine (Si-F) bond, with a bond dissociation energy of about 540 kJ/mol, provides a powerful thermodynamic sink that renders the reaction irreversible. nih.gov

Protic Stabilization: In the presence of proton sources, the fluoride leaving group can be stabilized by forming species such as the hydrogen bifluoride ion ([FHF]⁻), a stable 4-electron-3-center bond. bldpharm.com

Mechanistic studies suggest that SuFEx reactions can proceed through different pathways depending on the nucleophile. For primary amines, the mechanism is often described as an Sₙ2-type reaction. nih.govresearchgate.net For more potent nucleophiles like phenolates, an addition-elimination mechanism via a hypervalent sulfur intermediate has been proposed. nih.govnih.gov

The presence of a hydroxyl group at the ortho position of the benzene (B151609) ring, as in this compound, can significantly modulate the reactivity and selectivity of SuFEx reactions. The proximity of the -OH group to the sulfonyl fluoride moiety can lead to several effects:

Intramolecular Hydrogen Bonding: The hydroxyl proton can form a hydrogen bond with one of the sulfonyl oxygen atoms. This interaction can influence the electron density at the sulfur center and potentially alter its electrophilicity.

Electronic Effects: Upon deprotonation in a basic medium, the resulting ortho-phenoxide is a strong electron-donating group. This donation of electron density into the aromatic ring can decrease the electrophilicity of the sulfur center, potentially reducing the reaction rate compared to an unsubstituted aryl sulfonyl fluoride.

Catalyst Interaction: The ortho-hydroxyl group can act as a directing group or a bidentate ligand, coordinating with a Lewis acid catalyst. This chelation effect can pre-organize the transition state, potentially enhancing reaction rates and influencing selectivity.

Intramolecular Catalysis: The hydroxyl group may function as an internal general acid or base, facilitating proton transfer during the nucleophilic attack and departure of the fluoride ion, thereby lowering the activation energy of the reaction.

Studies on related systems, such as the reaction of aminophenols with sulfur(VI) fluoride gases, have demonstrated that the relative position of functional groups can lead to high chemoselectivity. nih.gov Similarly, research on the electro-oxidation of butanediols has shown that the proximity of hydroxyl groups directly impacts reactivity. researchgate.net While specific kinetic data for this compound is not extensively detailed in the literature, these principles suggest that the ortho-hydroxyl group plays a critical role in fine-tuning its SuFEx reactivity.

The inherent stability of the S-F bond necessitates the use of catalysts to activate aryl sulfonyl fluorides for SuFEx reactions. Two primary catalytic strategies have been developed: base-catalysis and Lewis acid-catalysis.

Base Catalysis: Organic bases are commonly employed to promote SuFEx reactions. These include tertiary amines like triethylamine (B128534) (Et₃N) and stronger, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govacs.org The catalytic activity generally increases with the basicity of the catalyst. nih.gov The base can function through several mechanisms:

Nucleophile Activation: The base can deprotonate the incoming nucleophile (e.g., a phenol (B47542) or an amine), significantly increasing its nucleophilicity. acs.org

S-F Bond Activation: The base can interact directly with the sulfonyl fluoride, polarizing the S-F bond and making the sulfur atom more electrophilic.

Leaving Group Stabilization: Bases facilitate the formation of species like the bifluoride ion ([FHF]⁻), which stabilizes the departing fluoride and helps drive the reaction forward. researchgate.net Computational studies have shown that a base is crucial for lowering the reaction barrier in the reaction of sulfonyl fluorides with primary amines. researchgate.net

Lewis Acid Catalysis: More recently, Lewis acids have been identified as effective catalysts for SuFEx, representing a significant advance in the field. claremont.edu Metal salts such as calcium(II) triflimide (Ca(NTf₂)₂) have been shown to catalyze the reaction between sulfonyl fluorides and nucleophiles, particularly silylated amines. acs.orgorganic-chemistry.org

Electrophilicity Enhancement: The Lewis acid is believed to coordinate to the sulfonyl oxygen atoms or the fluorine atom. acs.org This coordination withdraws electron density from the sulfur center, substantially increasing its electrophilicity and rendering it more susceptible to attack by even weak nucleophiles. acs.org

Fluoride Trapping: In these systems, the silyl group on the nucleophile acts as a fluoride acceptor. The formation of a strong Si-F bond frees the Lewis acid to re-enter the catalytic cycle, preventing catalyst poisoning that would occur from the formation of a stable metal-fluoride bond. claremont.eduacs.org

| Catalyst Type | Example Catalyst | Proposed Mechanism of Activation | Typical Nucleophiles |

|---|---|---|---|

| Base-Catalysis | DBU, Triethylamine | Activates the nucleophile via deprotonation; facilitates fluoride leaving group stabilization. researchgate.netacs.orgresearchgate.net | Phenols, Alcohols, Amines |

| Lewis Acid-Catalysis | Ca(NTf₂)₂, La(NTf₂)₃ | Coordinates to sulfonyl oxygens or fluorine to increase the electrophilicity of the sulfur center. acs.orgacs.orgorganic-chemistry.org | Silylated Amines |

Nucleophilic Reactivity of the Sulfur(VI)-Fluorine Bond

The activated S(VI)-F bond in this compound readily reacts with a variety of nucleophiles, enabling the formation of stable sulfonate esters and sulfonamides. This reactivity is central to its application in organic synthesis and chemical biology.

Aryl sulfonyl fluorides react efficiently with oxygen-centered nucleophiles to form sulfonate esters.

Phenols: The reaction with phenols is a cornerstone of SuFEx chemistry, often used to link molecular fragments. The reaction typically proceeds with a phenol that is either protected as a silyl ether or deprotonated in situ with a base to form a more reactive phenolate (B1203915). nih.govnih.gov The use of silyl ethers provides a strong thermodynamic driving force through the formation of a stable Si-F bond. nih.gov Silicon-free conditions using a base like DBU to generate the phenolate are also highly effective and can lead to very rapid reactions. nih.gov

Alcohols: Aliphatic alcohols can also serve as nucleophiles. The reaction of sulfuryl fluoride with alcohols generates highly reactive alkyl fluorosulfate (B1228806) intermediates, which can undergo subsequent substitution with other nucleophiles. nih.gov This two-step, one-pot process expands the utility of SuFEx chemistry for alcohol derivatization. nih.gov The reactivity of sulfonyl fluorides with hydroxyl-containing amino acids, such as serine and tyrosine, is particularly important in the context of protein modification. enamine.netrsc.org

The reaction of aryl sulfonyl fluorides with nitrogen-centered nucleophiles produces robust sulfonamide linkages, which are prevalent in pharmaceuticals and bioactive molecules.

Amines: Primary and secondary amines react with sulfonyl fluorides to yield the corresponding sulfonamides. acs.org These reactions can be facilitated by the Lewis acid-catalyzed conditions described previously, particularly with silylated amines, which allows for efficient S-N bond formation. acs.orgorganic-chemistry.org

Amino Acid Residues: In chemical biology, aryl sulfonyl fluorides are recognized as privileged electrophilic "warheads" for the covalent modification of proteins. rsc.orgrsc.org They can react with the nucleophilic side chains of several amino acids under physiological conditions. nih.gov

Lysine (B10760008): The primary amine of the lysine side chain reacts to form a stable sulfonamide bond. rsc.orgnih.gov

Histidine: The imidazole (B134444) ring of histidine is also a target, though the resulting adduct may be less stable than those formed with other residues like lysine or tyrosine. rsc.org

The reactivity of a given aryl sulfonyl fluoride towards these amino acids can be modulated by the electronic properties of the aromatic ring. rsc.org This tunable reactivity, combined with their stability in aqueous environments, makes sulfonyl fluorides like this compound valuable tools for developing covalent inhibitors and chemical probes. rsc.orgnih.gov

| Nucleophile Class | Specific Nucleophile | Product | Key Findings |

|---|---|---|---|

| Oxygen-Centered | Phenols / Alcohols | Sulfonate Ester | Reaction is highly efficient, often driven by formation of Si-F bonds or base-mediated activation. nih.govnih.gov |

| Tyrosine, Serine | Sulfonate Ester | Forms stable covalent adducts with protein side chains; a key reaction in chemical biology. enamine.netrsc.org | |

| Nitrogen-Centered | Primary/Secondary Amines | Sulfonamide | Forms stable sulfonamide bonds; reaction can be catalyzed by Lewis acids. acs.orgacs.org |

| Lysine, Histidine | Sulfonamide / Sulfonyl-imidazole | Forms stable covalent adducts with lysine; reactivity with multiple residues makes it a versatile protein probe. rsc.orgrsc.orgnih.gov |

Reaction with Sulfur-Centered Nucleophiles (e.g., Cysteine, Thiols)

Aryl sulfonyl fluorides, including this compound, are effective electrophiles that can react with various nucleophiles. Among these, sulfur-centered nucleophiles such as the thiol group in the amino acid cysteine are of significant interest, particularly in the context of chemical biology and covalent inhibitor design. nih.govccspublishing.org.cn

The reaction of an aryl sulfonyl fluoride with the thiolate anion of a cysteine residue proceeds via a nucleophilic attack on the electrophilic sulfur(VI) center. This results in the displacement of the fluoride ion and the formation of a thiosulfonate ester linkage. nih.gov However, a critical aspect of this reaction is the stability of the resulting adduct. Research has shown that while sulfonyl fluorides react rapidly with N-acetylcysteine (a common cysteine model), the thiosulfonate ester adduct formed is often unstable. nih.govacs.org This instability can lead to the subsequent collapse of the adduct to the corresponding sulfinic acid, which may render sulfonyl fluorides unsuitable for applications requiring durable, long-term covalent inhibition of cysteine residues. acs.org

The general mechanism involves the deprotonated thiol (thiolate) acting as the nucleophile, attacking the sulfur atom of the sulfonyl fluoride. The fluoride anion serves as the leaving group in this sulfur(VI) fluoride exchange (SuFEx) reaction. The reactivity can be influenced by the pH of the medium, which affects the protonation state of the thiol.

In a broader context, the reaction of aryl sulfonyl fluorides with various thiols is a viable method for forming S-S bonds under specific conditions. For instance, electrochemical methods have been developed for the synthesis of sulfonyl fluorides from thiols or disulfides, illustrating the reversible nature of the underlying chemistry under different reaction conditions. nih.govacs.orgresearchgate.net These synthetic protocols often involve the oxidation of thiols to form disulfide intermediates, which can then be converted to sulfonyl fluorides. nih.govacs.org

Reaction with Carbon-Centered Nucleophiles

The reaction of aryl sulfonyl fluorides with carbon-centered nucleophiles, particularly carbon pronucleophiles, represents a significant expansion of sulfur(VI) fluoride exchange (SuFEx) chemistry, enabling the formation of carbon-sulfone (C-SO₂) bonds. nih.govclaremont.edu This transformation is valuable for synthesizing aryl alkyl sulfones, a structural motif present in many pharmaceutically active compounds. nih.govrsc.orgnih.gov

A general and robust method facilitates the coupling of aryl sulfonyl fluorides with a diverse range of alkyl carbon pronucleophiles. nih.govclaremont.edursc.org The reaction typically requires a strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the pronucleophile, generating a carbanion. nih.gov This carbanion then acts as the nucleophile, attacking the electrophilic sulfur center of the aryl sulfonyl fluoride and displacing the fluoride ion to form the aryl alkyl sulfone product. nih.gov

This methodology is applicable to a wide array of carbon pronucleophiles, demonstrating its broad scope. nih.govclaremont.edunih.gov Compatible nucleophilic partners include compounds with suitably acidic alpha-hydrogens, such as:

Esters

Amides (both cyclic and acyclic)

Heteroarenes

Nitriles

Sulfones

Sulfoxides

Sulfonamides

The reaction conditions are generally mild, often proceeding at room temperature, and are tolerant of various functional groups on both the aryl sulfonyl fluoride and the carbon pronucleophile. nih.gov For instance, the reaction works with aryl sulfonyl fluorides bearing halogen groups or ortho-substituents without evidence of competing side reactions. nih.govclaremont.edu The versatility of this method has been highlighted in applications for parallel medicinal chemistry and the late-stage functionalization of complex, drug-like molecules. nih.govrsc.orgnih.gov

| Pronucleophile Class | Example Compound | Generated Nucleophile | Product Type |

|---|---|---|---|

| Esters | Methyl acetate | -CH₂COOCH₃ | β-Keto sulfone |

| Amides | N,N-Dimethylacetamide | -CH₂CON(CH₃)₂ | Amidosulfone |

| Heteroarenes | 2-Methylpyridine | -CH₂(C₅H₄N) | Heteroarylmethyl sulfone |

| Nitriles | Acetonitrile (B52724) | -CH₂CN | Cyanomethyl sulfone |

| Sulfones | Dimethyl sulfone | -CH₂SO₂CH₃ | Bis(sulfonyl)methane |

Electrophilic Properties of the Sulfonyl Fluoride Group

The sulfonyl fluoride (-SO₂F) group is a powerful electrophilic moiety that has gained prominence as a "privileged warhead" in chemical biology and as a versatile connector in SuFEx click chemistry. nih.govccspublishing.org.cnacs.org Its utility stems from a unique balance between chemical stability and controlled reactivity. ccspublishing.org.cnnih.govnih.gov

The electrophilicity of the sulfonyl fluoride group is centered on the sulfur(VI) atom. The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and one fluorine atom. These atoms exert a strong electron-withdrawing inductive effect, making the sulfur atom highly electron-deficient and thus a prime target for nucleophilic attack. researchgate.net

Compared to other sulfonyl halides, such as sulfonyl chlorides (-SO₂Cl), sulfonyl fluorides exhibit a fortuitous balance of properties. The sulfur-fluorine (S-F) bond is significantly stronger than the sulfur-chlorine (S-Cl) bond, which imparts greater thermodynamic stability to the molecule. nih.govmdpi.com This stability makes sulfonyl fluorides resistant to hydrolysis, thermolysis, and reduction under many conditions. nih.govmdpi.comsigmaaldrich.com

Despite this inherent stability, the S-F bond can be controllably activated to react with a wide range of nucleophiles, including those centered on oxygen, nitrogen, sulfur, and carbon atoms. ccspublishing.org.cn This "click" reactivity allows for the efficient and selective formation of sulfonamides, sulfonate esters, sulfones, and other sulfur(VI)-containing linkages. mdpi.com The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center, where the incoming nucleophile displaces the fluoride ion. acs.org This selective reactivity, which exclusively yields sulfonylation products without the reductive side reactions often seen with sulfonyl chlorides, is a hallmark of SuFEx chemistry. acs.orgsigmaaldrich.com

Stability and Hydrolytic Behavior of Aryl Sulfonyl Fluorides under Varying Conditions

A defining feature of aryl sulfonyl fluorides is their considerable stability, particularly their resistance to hydrolysis, when compared to other sulfonyl halides like aryl sulfonyl chlorides. nih.govmdpi.com This stability is primarily attributed to the high strength of the sulfur-fluorine (S-F) bond. mdpi.comresearchgate.net Consequently, the sulfonyl fluoride moiety is robust and can be carried through various synthetic steps under conditions that would degrade more labile groups. ccspublishing.org.cn

However, the hydrolytic stability is not absolute and can be influenced by several factors, including the pH of the aqueous environment and the nature of the substituents on the aromatic ring. researchgate.netnih.govnih.gov While generally stable under neutral and acidic conditions, hydrolysis can be accelerated under basic (alkaline) conditions. researchgate.net Studies on some aryl sulfonyl fluorides have shown that they can be unstable in aqueous buffers at physiological pH (e.g., pH 7.4-8), with the rate of hydrolysis increasing with pH. researchgate.netnih.gov

The mechanism of hydrolysis involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the electrophilic sulfur atom. The stability of the S-F bond is affected by both electronic and steric factors. nih.gov Electron-withdrawing groups on the aryl ring can increase the electrophilicity of the sulfur center, potentially increasing its susceptibility to nucleophilic attack, while bulky ortho-substituents can sterically hinder the approach of the nucleophile, thereby enhancing stability. nih.gov A study investigating the metabolic stability of 14 model aryl sulfonyl fluorides found that 2,4,6-trisubstituted derivatives displayed the highest stability. nih.gov

The following table provides illustrative data on the hydrolytic stability of Phenylmethylsulfonyl fluoride (PMSF), a commonly used serine protease inhibitor, which serves as a general example of sulfonyl fluoride lability under varying pH conditions.

| pH Value | Half-life (t1/2) |

|---|---|

| 7.0 | ~110 minutes |

| 7.5 | ~55 minutes |

| 8.0 | ~35 minutes |

Computational and Theoretical Characterization of 2 Hydroxybenzene 1 Sulfonyl Fluoride

Quantum Chemical Analysis of Electronic Structure and Bonding in the S-F Moiety

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure and nature of the sulfur-fluorine (S-F) bond in aryl sulfonyl fluorides. The stability and reactivity of the sulfonyl fluoride (B91410) group are largely dictated by the properties of this bond.

The S-F bond in aryl sulfonyl fluorides is a strong, highly polarized covalent bond. The high electronegativity of the fluorine atom and the electron-withdrawing nature of the sulfonyl group lead to a significant partial positive charge on the sulfur atom, making it highly electrophilic. This electrophilicity is a key factor in its reactivity towards nucleophiles.

Natural Bond Orbital (NBO) analysis is a powerful tool to dissect the bonding in molecules. In a typical aryl sulfonyl fluoride, NBO analysis reveals a strong σ-bond between the sulfur and fluorine atoms, with significant ionic character. The electron density is heavily skewed towards the fluorine atom. The p-orbitals of the sulfur atom are involved in π-bonding with the oxygen atoms of the sulfonyl group and the aromatic ring.

The electronic properties of the S-F moiety can be modulated by substituents on the aromatic ring. Electron-withdrawing groups on the ring can further increase the electrophilicity of the sulfur atom, enhancing its reactivity. Conversely, electron-donating groups can decrease its reactivity. In the case of 2-Hydroxybenzene-1-sulfonyl fluoride, the hydroxyl group, being an electron-donating group, is expected to slightly reduce the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl fluoride. However, its ortho position allows for potential intramolecular interactions that can also influence the electronic environment of the S-F bond.

A comparative analysis of the electronic structure of sulfonyl fluorides and other sulfonyl halides (chlorides, bromides) reveals the unique stability of the S-F bond. This high stability is attributed to the optimal overlap between the sulfur and fluorine orbitals and the high energy required for the heterolytic cleavage of the S-F bond. nih.gov This inherent stability contributes to the biocompatibility of sulfonyl fluorides, as they are less prone to non-specific hydrolysis compared to their more reactive sulfonyl chloride counterparts. nih.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the reaction mechanisms of organic reactions at the molecular level. For this compound, DFT calculations can map out the potential energy surface for its reaction with various nucleophiles, identifying the transition states and intermediates involved in covalent bond formation.

The reaction of an aryl sulfonyl fluoride with a nucleophile, such as the side chain of an amino acid residue like serine or lysine (B10760008), is a nucleophilic substitution reaction at the sulfur atom. The generally accepted mechanism involves the nucleophilic attack on the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. The fluoride ion then departs as a leaving group, resulting in the formation of a stable sulfonamide or sulfonate ester linkage.

DFT calculations can provide detailed information about the geometry and energy of the transition state. For the reaction of an aryl sulfonyl fluoride with an amine, the transition state would involve the nitrogen atom of the amine forming a partial bond with the sulfur atom, while the S-F bond is elongated. The energy barrier for this reaction, which can be calculated using DFT, is a key determinant of the reaction rate.

The presence of the ortho-hydroxyl group in this compound can influence the reaction mechanism in several ways. It can participate in intramolecular hydrogen bonding, which can affect the conformation of the molecule and the accessibility of the sulfonyl fluoride group to the incoming nucleophile. Furthermore, the hydroxyl group could potentially act as a general acid or base catalyst, depending on the specific reaction conditions and the nature of the nucleophile.

Computational studies on the formation of aryl sulfonyl fluorides have also been conducted using DFT. For instance, the mechanism of Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides has been investigated, revealing the key stages of transmetallation, SO2 insertion, and oxidation. nih.govresearchgate.net While this is related to the synthesis rather than the reaction of the final product, it highlights the power of DFT in understanding the intricate steps of reactions involving sulfonyl fluoride moieties.

Molecular Dynamics Simulations to Elucidate Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules in solution. For this compound, MD simulations can provide insights into its conformational flexibility, solvation, and interactions with surrounding water molecules or other solvent components. This information is crucial for understanding its behavior in a biological environment.

In an aqueous solution, the this compound molecule will be solvated by water molecules. The hydroxyl and sulfonyl fluoride groups are both capable of forming hydrogen bonds with water. MD simulations can reveal the preferred hydrogen bonding patterns and the structure of the solvation shell around the molecule. The dynamics of these interactions, such as the lifetime of hydrogen bonds, can also be analyzed.

A key aspect of the solution-phase behavior of this compound is the interplay between intramolecular and intermolecular hydrogen bonding. The ortho-hydroxyl group can form an intramolecular hydrogen bond with one of the oxygen atoms of the sulfonyl group. In a polar solvent like water, there will be a competition between the formation of this intramolecular hydrogen bond and the formation of intermolecular hydrogen bonds with water molecules. MD simulations can help to quantify the relative populations of different conformational states and the extent of intra- versus intermolecular hydrogen bonding.

MD simulations of a phenol (B47542) sulfonic acid derivative in water have shown that both the hydroxyl and sulfonic acid groups form a significant number of hydrogen bonds with the surrounding water molecules. researchgate.net This suggests that this compound would also be well-solvated, with its polar groups readily interacting with the aqueous environment. The simulations also revealed the dynamic nature of these interactions, with water molecules constantly exchanging in the solvation shell. researchgate.net

Structure-Reactivity Relationship Prediction via Computational Approaches

Computational chemistry offers a range of tools to predict and rationalize the structure-reactivity relationships of molecules. For this compound, these approaches can be used to understand how its chemical structure influences its reactivity as a covalent modifier and to predict the reactivity of related compounds.

One of the key factors governing the reactivity of aryl sulfonyl fluorides is the electrophilicity of the sulfur atom. This can be quantified using various computational descriptors, such as the calculated partial charge on the sulfur atom or the energy of the lowest unoccupied molecular orbital (LUMO). A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack. DFT calculations can be used to compute these descriptors for a series of substituted aryl sulfonyl fluorides, allowing for a quantitative correlation between the electronic properties of the substituents and the reactivity of the sulfonyl fluoride group.

The Hammett equation is a classic example of a linear free-energy relationship that can be used to correlate the electronic effects of substituents with reaction rates. Computational studies can be used to calculate Hammett σ parameters for various substituents, which can then be used to predict the reactivity of new aryl sulfonyl fluorides. For this compound, the electronic effect of the ortho-hydroxyl group, as well as its potential for hydrogen bonding, would need to be considered.

More advanced computational approaches, such as machine learning, are also being employed to predict the reactivity of sulfonyl fluorides. For example, a random forest machine learning algorithm has been successfully used to predict the yield of deoxyfluorination reactions using a diverse set of sulfonyl fluorides and alcohols. acs.org This approach, which uses a combination of computed molecular descriptors for the reactants, can navigate complex reaction landscapes and predict optimal reaction conditions. acs.org A similar approach could be developed to predict the reactivity of aryl sulfonyl fluorides towards nucleophilic amino acid residues, which would be a valuable tool for the design of covalent probes and inhibitors.

The stability of the S-F bond is another important aspect of the structure-reactivity relationship. Both electronic and steric factors can affect the stability of this bond. Computational studies have shown that steric hindrance around the sulfonyl fluoride group can increase its metabolic stability. researchgate.net This is an important consideration for the design of in vivo probes and drugs.

In Silico Modeling of Covalent Adduct Formation with Nucleophilic Residues

In silico modeling, particularly covalent docking, is a powerful computational tool for predicting how a reactive molecule like this compound might form a covalent bond with a target protein. This approach can be used to identify potential binding sites, predict the geometry of the covalent adduct, and estimate the binding affinity.

Covalent docking algorithms are specifically designed to model the formation of a covalent bond between a ligand and a protein. The process typically involves two main steps. First, the ligand is docked non-covalently into the binding site of the protein to identify favorable binding poses. Then, in the poses where the reactive group of the ligand (in this case, the sulfonyl fluoride) is in close proximity to a nucleophilic residue on the protein (such as serine, threonine, lysine, or tyrosine), the program models the formation of the covalent bond.

For this compound, covalent docking could be used to screen a library of proteins to identify potential targets. The docking scores can be used to rank the potential targets based on their predicted binding affinity. The predicted binding poses can provide valuable insights into the specific interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, that contribute to binding.

The ortho-hydroxyl group of this compound can play a crucial role in its binding to a target protein. It can act as a hydrogen bond donor or acceptor, forming specific interactions with the protein that can enhance binding affinity and selectivity. The predicted binding pose from a covalent docking simulation can reveal the role of the hydroxyl group in the binding process.

In silico modeling can also be used to guide the design of more potent and selective covalent inhibitors. By analyzing the predicted binding mode of this compound, it is possible to identify modifications to the molecule that could improve its binding affinity or selectivity. For example, adding or removing functional groups could create new interactions with the protein or reduce off-target binding.

Recent studies have highlighted the successful application of covalent docking in the discovery of novel covalent inhibitors targeting various proteins. For example, covalent docking was used to identify aryl sulfonyl fluorides that target a non-catalytic lysine in the translation initiation factor eIF4E. researchgate.net This demonstrates the potential of in silico modeling to expand the scope of covalent drug discovery beyond the traditional focus on cysteine residues.

Conformational Analysis and Intramolecular Hydrogen Bonding Effects of the Hydroxyl Group

The presence of an ortho-hydroxyl group in this compound introduces significant conformational flexibility and the possibility of intramolecular hydrogen bonding, which can have a profound impact on its chemical properties and biological activity. Computational methods, particularly DFT, are well-suited to explore these aspects in detail.

Conformational analysis of this compound involves studying the rotation around the C-S and C-O single bonds. Rotation around the C-S bond determines the orientation of the sulfonyl fluoride group relative to the plane of the benzene (B151609) ring. Rotation around the C-O bond determines the orientation of the hydroxyl proton.

A key feature of the conformational landscape of this molecule is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl proton and one of the oxygen atoms of the sulfonyl group. This interaction would lead to the formation of a six-membered ring, which can significantly stabilize certain conformers.

A DFT study on a series of ortho-substituted benzenesulfonic acids, which are structurally similar to this compound, provides valuable insights into these conformational preferences. For 2-hydroxybenzenesulfonic acid (2-HO-BSA), the calculations revealed the existence of several conformers, with the most stable ones being those that allow for intramolecular hydrogen bonding. rsc.org In some conformers, the sulfonic acid group acts as a hydrogen bond acceptor, while in others it acts as a donor. rsc.org

By analogy, it is expected that this compound will also have multiple stable conformers, with the lowest energy conformers being stabilized by an intramolecular hydrogen bond between the hydroxyl group and a sulfonyl oxygen. The strength of this hydrogen bond can be estimated from the calculated bond lengths and angles, as well as from the difference in energy between the hydrogen-bonded conformer and a non-hydrogen-bonded conformer.

The presence of an intramolecular hydrogen bond can have several important consequences. It can restrict the conformational freedom of the molecule, making it more rigid. This pre-organization can be entropically favorable for binding to a protein target. The hydrogen bond can also affect the electronic properties of the molecule, including the acidity of the hydroxyl proton and the electrophilicity of the sulfur atom.

| Parameter | Description | Predicted Effect |

| S-F Bond Polarization | The difference in electronegativity between sulfur and fluorine leads to a highly polar bond. | High electrophilicity of the sulfur atom. |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy correlates with higher reactivity towards nucleophiles. |

| Intramolecular H-Bond | Hydrogen bond between the ortho-hydroxyl group and a sulfonyl oxygen. | Stabilizes certain conformers, potentially influencing binding affinity and selectivity. |

| Conformational Flexibility | Rotation around the C-S and C-O bonds. | Influences the ability of the molecule to adopt a binding-competent conformation. |

| Solvation Energy | The energy change associated with dissolving the molecule in a solvent. | Affects the molecule's solubility and the thermodynamics of binding to a target. |

Derivatives and Analogues of 2 Hydroxybenzene 1 Sulfonyl Fluoride

Design and Synthesis of Substituted 2-Hydroxybenzene-1-sulfonyl Fluoride (B91410) Derivatives

The synthesis of substituted 2-hydroxybenzene-1-sulfonyl fluoride derivatives can be achieved by employing established methodologies for the formation of aryl sulfonyl fluorides, starting with appropriately substituted precursors. A common and robust strategy is the conversion of sulfonyl chlorides to sulfonyl fluorides via halogen exchange, often using fluoride sources like potassium bifluoride (KHF₂) or potassium fluoride (KF). mdpi.comrsc.org This approach is tolerant of a wide variety of functional groups on the aromatic ring. mdpi.com

Another prevalent pathway involves the synthesis from sulfonic acids or their salts. mdpi.comrsc.org For instance, substituted phenols can first be sulfonated and then converted to the corresponding sulfonyl fluoride. A one-pot, two-step procedure has been developed using cyanuric chloride to form the sulfonyl chloride intermediate from a sulfonic acid, followed by in-situ fluorine exchange with KHF₂. mdpi.com

Synthesizing derivatives from thiols or disulfides is also a well-established method. mdpi.comnih.govacs.org This involves an oxidative chlorination step to generate a sulfonyl chloride in situ, which is then immediately converted to the sulfonyl fluoride. mdpi.comnih.govresearchgate.net Electrochemical methods have emerged as a green alternative, allowing for the oxidation of thiols and their coupling with KF as the fluoride source, avoiding the need for external chemical oxidants. nih.govacs.org These methods are compatible with a diverse array of substituents, including both electron-donating and electron-withdrawing groups. nih.gov

Table 1: Synthetic Routes to Aryl Sulfonyl Fluoride Derivatives

| Starting Material | Key Reagents | Description | Citation(s) |

|---|---|---|---|

| Arylsulfonyl Chlorides | KF, KHF₂, 18-crown-6 | A classic and widely used halogen exchange reaction. The biphasic system with KHF₂ is particularly efficient. | mdpi.com |

| Arylsulfonic Acids / Sulfonates | Cyanuric Chloride, KHF₂ | A one-pot conversion where the sulfonic acid is first activated to the sulfonyl chloride, followed by fluoride exchange. | mdpi.comrsc.org |

| Aryl Thiols / Disulfides | NaOCl, KHF₂ | Oxidative chlorination of the thiol to a sulfonyl chloride intermediate, followed by fluorination. | mdpi.comnih.gov |

| Aryl Thiols / Disulfides | KF, Pyridine (B92270) (Electrochemical) | An electrochemical oxidation of thiols in the presence of a fluoride source, avoiding harsh chemical oxidants. | nih.govacs.org |

| Arylsulfonamides | Pyrylium-BF₄, MgCl₂, KF | A direct conversion of sulfonamides to sulfonyl fluorides via activation and subsequent fluoride exchange. | mdpi.com |

Functionalization of the Hydroxyl Group in this compound

The sulfonyl fluoride moiety is known for its considerable stability compared to other sulfonyl halides, being largely resistant to hydrolysis, reduction, and thermolysis. mdpi.comsigmaaldrich.com This inherent stability allows for chemoselective reactions targeting the phenolic hydroxyl group without disturbing the S-F bond.

Standard organic transformations can be applied to functionalize the hydroxyl group. For example, O-alkylation via the Williamson ether synthesis (using an alkyl halide and a base) or O-acylation to form esters (using an acyl chloride or anhydride) are feasible. The choice of reaction conditions would be critical to ensure the integrity of the sulfonyl fluoride group.

Modern synthetic methods also provide avenues for functionalization. Sulfuryl fluoride (SO₂F₂) itself has been employed as a mediating agent for the dehydrative coupling of carboxylic acids with alcohols to form esters at room temperature. organic-chemistry.org While this uses SO₂F₂ as a reagent rather than modifying a substrate that already contains a sulfonyl fluoride, it highlights the compatibility of the underlying chemistry with diverse functional groups. organic-chemistry.org Similarly, SO₂F₂ has been used in metal-catalyzed deoxymethylation of phenolic ethers to yield free phenols, demonstrating high chemoselectivity and functional group tolerance that could be relevant in synthetic design. rsc.orgrsc.org

Structural Variations of the Aryl Ring and Sulfonyl Fluoride Moiety

The synthetic methodologies available for creating sulfonyl fluorides allow for extensive structural variation of the aryl ring. A wide range of electronically and structurally distinct thiophenols, bearing electron-neutral, electron-donating, and electron-withdrawing substituents, can be effectively converted into their corresponding sulfonyl fluorides. nih.govacs.org This tolerance allows for the creation of a library of this compound derivatives with modulated electronic properties.

Beyond substitution on the benzene (B151609) ring, the core scaffold can be altered. While the focus is on aryl systems, methods for the rapid synthesis of aliphatic sulfonyl fluorides have also been developed, for instance, through the visible-light-mediated decarboxylation of carboxylic acids. nih.gov This opens the door to creating non-aromatic analogues.

The sulfonyl fluoride moiety itself can be part of more complex arrangements. For example, 3-aryloxetane sulfonyl fluorides have been synthesized and show unexpected reactivity; instead of undergoing the typical sulfur fluoride exchange (SuFEx) reaction, they can undergo a defluorosulfonylation to generate an oxetane (B1205548) carbocation, leading to different products. springernature.com This illustrates how structural variation close to the sulfonyl fluoride group can fundamentally alter its chemical behavior.

Heterocyclic Analogues and Fused Systems Incorporating the Sulfonyl Fluoride Group

Replacing the benzene ring of this compound with a heterocyclic system can significantly impact the molecule's biological and chemical properties. The synthesis of heteroaromatic sulfonyl fluorides is well-documented, making these analogues accessible.

A particularly effective method, reported by Wright and Hallstrom, involves the oxidation of heteroaromatic thiols with aqueous sodium hypochlorite (B82951) to form the sulfonyl chloride in situ, followed by a rapid chloride-fluoride exchange. mdpi.comnih.gov This procedure is notable for its mild conditions and avoidance of gaseous chlorine, and it has been successfully applied to a variety of heterocyclic systems. mdpi.comnih.govresearchgate.net Electrochemical approaches are also suitable for converting heterocyclic thiols into sulfonyl fluorides. nih.govacs.org These methods demonstrate broad applicability, enabling the incorporation of the sulfonyl fluoride group into numerous heterocyclic scaffolds.

Table 2: Examples of Heterocyclic Cores Converted to Sulfonyl Fluoride Analogues

| Heterocyclic System | Synthetic Method | Citation(s) |

|---|---|---|

| Pyrimidine | Oxidative chlorination of thiol | mdpi.comnih.gov |

| Pyridine | Oxidative chlorination of thiol | mdpi.com |

| Pyridazine | Oxidative chlorination of thiol | mdpi.com |

| Thiophene | Electrochemical oxidation of thiol | nih.gov |

Comparison of Reactivity Profiles with Other Sulfur(VI) Fluoride Classes

Aryl sulfonyl fluorides (Ar-SO₂F) are one of several classes of sulfur(VI) fluoride compounds, each with a distinct reactivity profile. The most common comparators are aryl fluorosulfates (Ar-O-SO₂F), sulfamoyl fluorides (R₂N-SO₂F), and sulfonimidoyl fluorides (Ar-S(O)(NR)-F).

Reactivity and Stability: Aryl sulfonyl fluorides possess a balanced reactivity and stability, making them effective covalent probes in chemical biology. nih.gov They are generally more reactive than aryl fluorosulfates. nih.govsci-hub.se This difference is attributed to the ameliorated electrophilicity of the sulfur atom in fluorosulfates due to oxygen-mediated resonance stabilization. nih.gov Consequently, fluorosulfates exhibit greater stability; for example, some fluorosulfate (B1228806) probes remain intact for over 24 hours in aqueous buffer, whereas their analogous sulfonyl fluorides are largely hydrolyzed under the same conditions. nih.gov Sulfamoyl fluorides are generally stable and can be used to functionalize primary amines. nih.gov

Chemoselectivity in Biological Systems: The differing reactivity of these classes influences their interactions with biological nucleophiles, such as amino acid residues in proteins. Aryl sulfonyl fluorides are known to react with a broad range of nucleophilic residues, including tyrosine, lysine (B10760008), serine, histidine, and threonine. nih.gov Aryl fluorosulfates are less reactive and can be more discerning. sci-hub.seacs.org This lower reactivity can be advantageous in designing highly selective covalent inhibitors, as they may form adducts more slowly and require specific positioning within a protein's binding site to facilitate the reaction. nih.gov For instance, in some cases, the more reactive sulfonyl fluorides are needed to target flexible, solvent-exposed residues, while the milder fluorosulfates are less effective. acs.org

Table 3: Comparative Reactivity of Sulfur(VI) Fluoride Classes

| Compound Class | General Structure | Relative Reactivity | Stability to Hydrolysis | Common Nucleophilic Amino Acid Targets |

|---|---|---|---|---|

| Sulfonyl Fluoride | R-SO₂F | High | Moderate | Tyr, Lys, Ser, His, Thr nih.gov |

| Fluorosulfate | R-O-SO₂F | Moderate | High | Tyr, Lys, Ser, His nih.gov |

| Sulfamoyl Fluoride | R₂N-SO₂F | Variable | High | Primary Amines (for SuFEx) nih.gov |

| Sulfonimidoyl Fluoride | R-S(O)(NR')-F | Variable | Moderate | Amines (for SuFEx) |

Advanced Applications in Chemical Research Utilizing 2 Hydroxybenzene 1 Sulfonyl Fluoride

Rational Design of Covalent Chemical Probes for Research

The unique electrochemical properties of the sulfonyl fluoride (B91410) group—possessing a balance of aqueous stability and context-specific reactivity—make it an ideal "warhead" for the design of covalent chemical probes. nih.gov These probes are indispensable tools in chemical biology for identifying and characterizing protein function, mapping binding sites, and elucidating enzymatic mechanisms. mdpi.comupenn.edu

A significant advantage of sulfonyl fluoride-based probes is their ability to covalently modify a range of nucleophilic amino acid residues beyond cysteine, which is the traditional target for many covalent inhibitors. nih.gov Cysteine is a relatively rare amino acid in protein binding pockets, limiting the scope of cysteine-directed probes. nih.gov Sulfonyl fluorides have been shown to react with the more abundant serine, threonine, tyrosine, lysine (B10760008), and histidine residues. mdpi.com

This expanded targeting capability greatly broadens the range of proteins that can be studied. The reaction proceeds via a SuFEx mechanism where the nucleophilic side chain of an amino acid attacks the electrophilic sulfur center, displacing the fluoride ion and forming a stable covalent sulfonyl-protein adduct. nih.gov In the context of 2-hydroxybenzene-1-sulfonyl fluoride, the ortho-hydroxyl group can serve as a critical design element. It can form hydrogen bonds with residues in a protein's binding pocket, increasing the probe's binding affinity and residence time, which in turn facilitates the subsequent covalent reaction. This pre-orientation can lead to highly specific and efficient protein labeling.

| Target Amino Acid | Nucleophilic Group |

| Serine | Hydroxyl (-OH) |

| Threonine | Hydroxyl (-OH) |

| Tyrosine | Phenolic Hydroxyl (-OH) |

| Lysine | Amine (-NH₂) |

| Histidine | Imidazole (B134444) Nitrogen |

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to monitor the functional state of enzymes within complex biological systems. wikipedia.org ABPP probes typically consist of a reactive group (warhead) that covalently modifies an enzyme's active site, a binding group for selectivity, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. wikipedia.org

Sulfonyl fluorides are excellent warheads for ABPP probes, particularly for targeting enzyme classes such as serine proteases and metabolic serine hydrolases. nih.govnih.gov An activity-based probe based on the this compound scaffold would covalently and irreversibly bind to a nucleophilic residue (e.g., the catalytic serine) in the active site of a target enzyme. nih.gov This labeling event is mechanism-based, meaning only active, functionally competent enzymes will react with the probe. wikipedia.org

By using such probes, researchers can:

Identify active enzymes: Probes equipped with an affinity tag (like biotin) allow for the selective pull-down and subsequent identification of active enzymes from a proteome via mass spectrometry. nih.gov

Profile inhibitor selectivity: The potency and selectivity of small molecule inhibitors can be assessed by their ability to compete with the ABPP probe for binding to the enzyme's active site.

Elucidate enzyme mechanisms: The specific labeling of functional residues within an active site provides direct evidence of their role in catalysis. researchgate.net For example, probes based on sulfonyl fluorides have been used to selectively label functional tyrosine residues in the active site of glutathione (B108866) transferases, confirming their importance for enzyme function. researchgate.net

| Component of ABPP Probe | Function | Example Moiety |

| Warhead | Covalently modifies enzyme active site | This compound |

| Binding Group | Provides selectivity for target enzyme | Varies based on target |

| Reporter Tag | Enables detection and/or enrichment | Biotin, Fluorophore, Alkyne |

Development of Advanced Materials and Polymer Architectures

The reliability and efficiency of the SuFEx reaction have established it as a powerful tool for polymer chemistry, enabling the synthesis of polysulfates and polysulfonates. researchgate.netacs.org These materials are of interest due to their potential as high-performance engineering polymers. researchgate.net this compound is an archetypal AB-type monomer, containing both a nucleophilic group (the phenolic hydroxyl, 'A') and an electrophilic group (the sulfonyl fluoride, 'B') within the same molecule.

This bifunctionality allows it to undergo step-growth polycondensation, where the hydroxyl group of one monomer attacks the sulfonyl fluoride group of another, forming a sulfonate ester linkage and building a polymer chain. This process can be catalyzed by bifluoride salts or organic superbases. researchgate.net The resulting polymer would be a poly(sulfonate ester) with a repeating aromatic backbone.

The properties of the final polymer, such as its thermal stability, solubility, and mechanical strength, can be tuned by modifying the aromatic ring of the monomer (e.g., by introducing other substituents) or by creating copolymers with other AB- or AA/BB-type monomers. Furthermore, polymers decorated with pendant sulfonyl fluoride groups can be synthesized and then modified post-polymerization using SuFEx chemistry. researchgate.net This allows for the attachment of various functional molecules to the polymer backbone, creating advanced materials with tailored properties for specific applications.